![molecular formula C20H26N4O7 B5217766 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide
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Overview
Description
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide, also known as OEDPAH, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative of Oxydiacetic acid, which has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide involves the inhibition of COX-2 activity, which leads to the suppression of prostaglandin synthesis and subsequent inflammation. It also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The antiviral activity of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide is attributed to its ability to inhibit the reverse transcriptase activity of HIV.
Biochemical and Physiological Effects:
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and enhances the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also inhibits the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and upregulating tissue inhibitors of metalloproteinases (TIMPs). 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide has several advantages for lab experiments, such as its high solubility in water and organic solvents, low toxicity, and stability under physiological conditions. However, its poor bioavailability and rapid metabolism limit its use in vivo. The synthesis of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide is also challenging and requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide. One of the areas of interest is the development of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide analogs with improved pharmacological properties, such as increased bioavailability and target specificity. Another direction is the investigation of the synergistic effects of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide with other drugs or natural compounds for the treatment of various diseases. The molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral effects of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide need to be further elucidated. Moreover, the in vivo efficacy and safety of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide need to be evaluated in animal models before clinical trials.
Synthesis Methods
The synthesis of 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide involves the reaction of Oxydiacetic acid with hydrazine hydrate in the presence of a catalyst. The product is then purified using recrystallization or chromatography techniques. The yield of the synthesis process depends on the reaction conditions, such as temperature, pH, and reaction time. The purity of the final product is crucial for its biological activity and pharmacological properties.
Scientific Research Applications
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide has been extensively studied for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide also exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to inhibit the replication of human immunodeficiency virus (HIV) in vitro.
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydrazinyl-2-oxoethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O7/c21-23-19(25)13-30-17-7-3-1-5-15(17)28-11-9-27-10-12-29-16-6-2-4-8-18(16)31-14-20(26)24-22/h1-8H,9-14,21-22H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSFBCEQJUFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC=C2OCC(=O)NN)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyrrol2-[2-(2-hydrazinocarbonylmethoxy-phenoxy)-ethoxy]-ethoxymorpho-phenoxy)-acetic acid hydrazide |
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